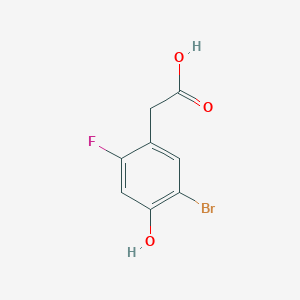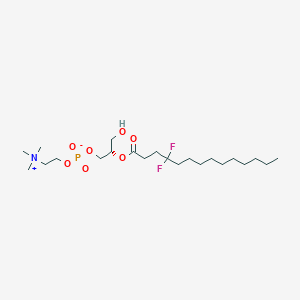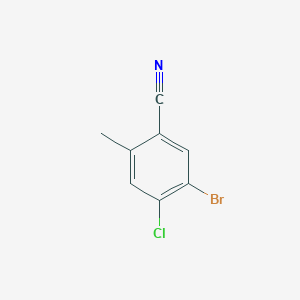![molecular formula C13H13ClFNO3 B15202588 Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate](/img/structure/B15202588.png)
Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate is a chemical compound with the molecular formula C12H11ClFNO3 It is known for its unique structure, which includes a chlorobenzyl group, a fluoroacetyl group, and an acrylate moiety
Méthodes De Préparation
The synthesis of Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzylamine with methyl 2-fluoroacetylacrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the chlorobenzyl or fluoroacetyl groups can be replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate can be compared with other similar compounds, such as:
- Methyl 3-[(4-bromobenzyl)amino]-2-(2-fluoroacetyl)acrylate
- Methyl 3-[(4-methylbenzyl)amino]-2-(2-fluoroacetyl)acrylate
These compounds share similar structural features but differ in the substituents on the benzyl group
Propriétés
Formule moléculaire |
C13H13ClFNO3 |
|---|---|
Poids moléculaire |
285.70 g/mol |
Nom IUPAC |
methyl (E)-2-[(4-chlorophenyl)methyliminomethyl]-4-fluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C13H13ClFNO3/c1-19-13(18)11(12(17)6-15)8-16-7-9-2-4-10(14)5-3-9/h2-5,8,17H,6-7H2,1H3/b12-11+,16-8? |
Clé InChI |
MMCZVBWGIZLWFF-BHOQGQNHSA-N |
SMILES isomérique |
COC(=O)/C(=C(\CF)/O)/C=NCC1=CC=C(C=C1)Cl |
SMILES canonique |
COC(=O)C(=C(CF)O)C=NCC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





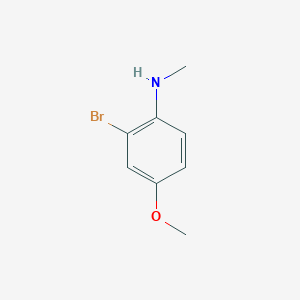
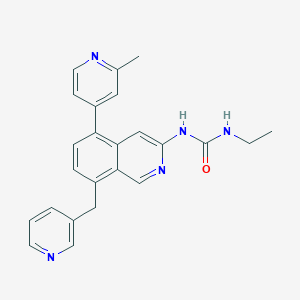
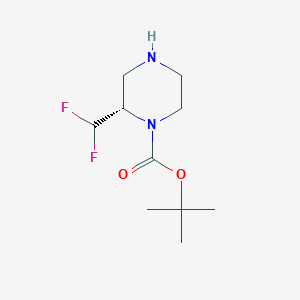
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)
